N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15318352
InChI: InChI=1S/C18H15F2NO3/c1-11-2-7-16-15(8-11)12(10-23-16)9-17(22)21-13-3-5-14(6-4-13)24-18(19)20/h2-8,10,18H,9H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C18H15F2NO3
Molecular Weight: 331.3 g/mol

N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

CAS No.:

Cat. No.: VC15318352

Molecular Formula: C18H15F2NO3

Molecular Weight: 331.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide -

Specification

Molecular Formula C18H15F2NO3
Molecular Weight 331.3 g/mol
IUPAC Name N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide
Standard InChI InChI=1S/C18H15F2NO3/c1-11-2-7-16-15(8-11)12(10-23-16)9-17(22)21-13-3-5-14(6-4-13)24-18(19)20/h2-8,10,18H,9H2,1H3,(H,21,22)
Standard InChI Key VPIHDNFOVGVXMV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)OC(F)F

Introduction

N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure, featuring a difluoromethoxy group attached to a phenyl ring, which is further connected to an acetamide moiety. The benzofuran component contributes to the compound's aromatic properties and potential biological activities. Its chemical formula is not explicitly detailed in the available literature, but it is known to contain carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Biological Activities and Potential Applications

Research indicates that compounds similar to N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide exhibit significant biological activities. These include potential anticancer, antimicrobial, and antiviral effects, although specific data for this compound is limited. The presence of specific functional groups like difluoromethoxy significantly influences their biological activities and potential applications.

Compound NameBiological ActivityUnique Aspects
N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamidePotential anticancer and antimicrobial effectsDifluoromethoxy group enhances activity
N-(4-fluorophenyl)-2-(6-methylbenzofuran-3-yl)acetamideModerate anticancer activityLacks difluoromethoxy group
5-Methylbenzofuran derivativesAntimicrobial propertiesSimpler structure

Interaction Studies and Future Research Directions

Interaction studies are crucial for understanding how N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide interacts with biological systems. Techniques like molecular docking, spectroscopic methods, and in vitro assays are commonly used. Future research should focus on detailed biological evaluations and structural modifications to enhance its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator